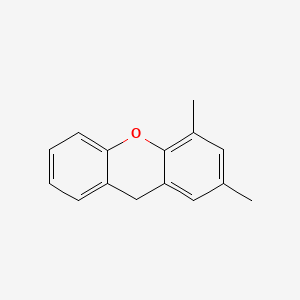

2,4-Dimethyl-9H-xanthene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

38731-84-9 |

|---|---|

Molecular Formula |

C15H14O |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

2,4-dimethyl-9H-xanthene |

InChI |

InChI=1S/C15H14O/c1-10-7-11(2)15-13(8-10)9-12-5-3-4-6-14(12)16-15/h3-8H,9H2,1-2H3 |

InChI Key |

DYPXUDSNLBBKIG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)CC3=CC=CC=C3O2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4 Dimethyl 9h Xanthene and Its Structural Analogs

Multi-Component Reactions (MCRs) for Xanthene Scaffold Construction

Multi-component reactions (MCRs) have become a cornerstone in the synthesis of xanthene derivatives. These reactions, in which three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants, align with the principles of green chemistry by maximizing atom economy and minimizing waste. One-pot synthesis of xanthene derivatives has been successfully achieved through cascade three-component coupling reactions. acs.org

Catalytic Systems in MCRs (e.g., heterogeneous acid catalysts, supported metal catalysts)

A diverse array of catalytic systems has been employed to facilitate the MCR-based synthesis of xanthenes. nih.gov Both homogeneous and heterogeneous catalysts have proven effective, with a growing emphasis on the development of reusable and environmentally benign heterogeneous catalysts. mdpi.com

Heterogeneous Acid Catalysts: Solid acid catalysts are widely used due to their ease of separation from the reaction mixture, reusability, and often lower toxicity compared to their homogeneous counterparts. mdpi.com Examples of effective heterogeneous acid catalysts include:

Silica (B1680970) sulfuric acid (SSA) and Amberlyst-15: These have been used for the three-component condensation of β-naphthol, cyclic 1,3-dicarbonyl compounds, and aromatic aldehydes under solvent-free conditions, yielding 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthene-11-one derivatives in good to excellent yields. researchgate.net

1,4-diazabicyclo[2.2.2]octane (DABCO) supported on Amberlyst-15: This novel catalyst has been successfully used for the one-pot condensation of cyclic diketones, aldehydes, and naphthols to produce a variety of benzoxanthenones. mdpi.com

Zeolite-supported transition metal catalysts: Zeolites, with their porous structures, serve as excellent supports for metal catalysts. Fe-Cu/ZSM-5 has shown high activity in the one-pot synthesis of xanthenes from a wide range of aldehydes and cyclic 1,3-diketones. nih.govresearchgate.net

Layered Double Hydroxides (LDHs): Calcined NiFeTi LDH has proven to be an effective catalyst for the synthesis of xanthene derivatives, offering excellent yields in shorter reaction times. acs.org

Supported Metal Catalysts: Metal catalysts immobilized on solid supports are another important class of catalysts for xanthene synthesis. These catalysts combine the high activity of metal ions with the practical advantages of heterogeneous catalysis.

Copper/Zeolite: A heterogeneous copper/zeolite catalyst has been identified as a highly active system for the synthesis of xanthene derivatives from aldehydes and dimedone. rsc.orgnih.govresearchgate.net

Copper immobilized on amine-modified NaY: This catalyst has been used for the synthesis of xanthenes in ethanol (B145695) at 60 °C, demonstrating high efficiency and reusability. researchgate.net

Sn(II)/nano silica: This green and reusable catalyst has been employed for the synthesis of 14H-dibenzoxanthenes through a one-pot condensation of β-naphthol with various aldehydes. frontiersin.org

Interactive Data Table: Comparison of Catalytic Systems in MCRs for Xanthene Synthesis

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| Silica sulfuric acid (SSA) | β-naphthol, cyclic 1,3-dicarbonyls, aromatic aldehydes | Solvent-free | Good to Excellent | researchgate.net |

| Amberlyst-15 | β-naphthol, cyclic 1,3-dicarbonyls, aromatic aldehydes | Solvent-free | Good to Excellent | researchgate.net |

| DABCO/Amberlyst-15 | Cyclic diketones, aldehydes, naphthols | Solvent-free, 120 °C | Good to Excellent | mdpi.com |

| Fe-Cu/ZSM-5 | Aldehydes, cyclic 1,3-diketones | Water, Ultrasound | High | nih.govresearchgate.net |

| Calcined NiFeTi LDH | Benzaldehyde (B42025), dimedone | Ethanol, 80 °C | Excellent | acs.org |

| Copper/Zeolite | Aldehydes, dimedone | Solvent-free | High | rsc.orgnih.govresearchgate.net |

| Cu@NNPS-NaY | Not specified | Ethanol, 60 °C | 84-97 | researchgate.net |

| Sn(II)/nano silica | β-naphthol, aldehydes | Ethanol, reflux | 48-94 | frontiersin.org |

Development of Solvent-Free and Green Chemistry Synthetic Protocols

Solvent-free, or neat, reaction conditions have been successfully applied in the MCR-based synthesis of xanthenes. nsmsi.ir For instance, the condensation of β-naphthol, aromatic aldehydes, and cyclic 1,3-dicarbonyl compounds has been effectively carried out without a solvent, often in the presence of a heterogeneous catalyst like silica sulfuric acid or Amberlyst-15. researchgate.net Similarly, the synthesis of 1,8-dioxo-octahydro xanthene derivatives has been achieved under solvent-free conditions using a copper/zeolite catalyst. rsc.orgnih.govresearchgate.net The use of natural, biodegradable catalysts like tannic acid and alginic acid further enhances the green credentials of these synthetic routes. nsmsi.ir

The use of water as a reaction medium is another key aspect of green chemistry. Zeolite-supported transition metal catalysts have been effectively used for the synthesis of xanthenes in aqueous media under ultrasonic irradiation. researchgate.net

Energy-Efficient Synthetic Enhancements (e.g., microwave-assisted and ultrasound-promoted syntheses)

To improve reaction efficiency and reduce energy consumption, various energy-efficient techniques have been incorporated into the synthesis of xanthenes.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The microwave-promoted, perchloric acid-catalyzed one-pot synthesis of 14-aryl-14H-dibenzo[a,j]xanthene and 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-one derivatives has been demonstrated to be highly efficient under solvent-free conditions. Another example is the use of calcium chloride with a drop of concentrated HCl as a catalyst for the synthesis of aryl 14H-dibenzo[a,j]xanthene derivatives under microwave and solvent-free conditions, which offers shorter reaction times and high yields. scielo.org.mx

Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. nih.gov The synthesis of 12-Aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones has been successfully carried out using chlorosulphonic acid as a catalyst under ultrasound and solvent-free conditions at ambient temperature. Zeolite-supported transition metal catalysts have also been effectively utilized in ultrasound-assisted syntheses of xanthenes in aqueous media. nih.govresearchgate.net

Targeted Condensation Reactions in 2,4-Dimethyl-9H-xanthene Synthesis

Targeted condensation reactions are a fundamental approach to constructing the xanthene core. These reactions typically involve the acid- or base-catalyzed condensation of a phenol (B47542) derivative with a carbonyl compound.

Regioselective Condensations Involving Aromatic Aldehydes and Ketones

The regioselectivity of the condensation reaction is crucial for the synthesis of specifically substituted xanthenes like this compound. The reaction of aromatic aldehydes and ketones with activated phenols or naphthols is a common strategy. The proposed mechanism for these reactions often involves a Knoevenagel condensation as the initial step, followed by a Michael addition and subsequent cyclization and dehydration. mdpi.com The electrophilicity of the carbonyl carbon in the aldehyde or ketone plays a significant role in the reaction's progress. mdpi.com A wide range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing groups, have been successfully employed in these condensation reactions. asianpubs.org

Employing β-Naphthol and Cyclic Diketones in Xanthene Formation

The condensation of β-naphthol with various aldehydes is a well-established and straightforward method for preparing dibenzoxanthene (B14493495) derivatives. frontiersin.org This reaction has been carried out using a variety of catalytic systems, including heterogeneous catalysts like orange peels and Zn/MCM-41. frontiersin.org

Cyclic diketones, such as dimedone and 1,3-cyclohexanedione, are also valuable building blocks in the synthesis of xanthene derivatives. acs.orgresearchgate.netnsmsi.irasianpubs.org The one-pot condensation of dimedone, an aldehyde, and β-naphthol is a classic example of an MCR leading to the formation of tetrahydrobenzo[a]xanthen-11-one derivatives. mdpi.com This reaction has been extensively studied with a wide range of catalysts and reaction conditions. asianpubs.org

Interactive Data Table: Reagents in Targeted Condensation Reactions for Xanthene Synthesis

| Phenolic Component | Carbonyl Component | Other Reactants | Product Type | Reference |

| β-Naphthol | Aromatic Aldehydes | - | Dibenzo[a,j]xanthenes | frontiersin.orgscielo.org.mx |

| β-Naphthol | Aromatic Aldehydes | Cyclic 1,3-dicarbonyls | Tetrahydrobenzo[a]xanthen-11-ones | researchgate.net |

| 2-Naphthol | Aldehydes | Dimedone | Tetrahydrobenzo[a]xanthen-11-ones | mdpi.com |

| Not specified | Aromatic Aldehydes | Dimedone | 1,8-Dioxo-octahydro xanthenes | rsc.orgnih.govresearchgate.netnsmsi.irasianpubs.org |

| β-Naphthol | Substituted Benzaldehydes | Dimedone | 12-Aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones |

Condensation Pathways Utilizing Substituted Xylenols

The synthesis of the this compound core structure is effectively achieved through acid-catalyzed condensation reactions involving substituted phenols, such as xylenols, and various aldehydes. A key strategy involves the reaction of 3,5-xylenol with an appropriate aldehyde. This specific substitution pattern on the xylenol is crucial for directing the cyclization to form the desired xanthene framework.

In a typical procedure, two equivalents of 3,5-xylenol react with one equivalent of an aldehyde in the presence of an acid catalyst like p-toluenesulfonic acid (pTSA). The reaction proceeds through an initial electrophilic substitution of the aldehyde on the electron-rich aromatic rings of the xylenol molecules, followed by a cyclization/dehydration step to yield the final 9-substituted-2,4,5,7-tetramethyl-9H-xanthene derivative. The use of formaldehyde (B43269) would yield the parent 2,4,5,7-tetramethyl-9H-xanthene. Obtaining the specific this compound isomer would require a different starting phenol, such as 3-methylphenol, reacting with a specific aldehyde under controlled conditions, though the condensation of 3,5-xylenol is a more direct route to symmetrically tetramethylated analogs.

These condensation reactions are often performed under solvent-free conditions at elevated temperatures, which aligns with green chemistry principles by reducing solvent waste.

Innovative Catalytic Systems for Xanthene Synthesis

The development of efficient and reusable catalysts is paramount in modern organic synthesis. For xanthene production, significant research has been directed towards both heterogeneous and sustainable catalytic systems to improve yields, reduce reaction times, and enhance the environmental profile of the synthesis.

Design and Application of Heterogeneous Catalysts

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. Several classes of solid catalysts have proven effective for xanthene synthesis.

Amberlyst-15 : This strongly acidic ion-exchange resin is a versatile and commercially available heterogeneous catalyst for various organic transformations, including xanthene synthesis. digitellinc.comwiley.comsemanticscholar.orgmdpi.com It has been successfully used in the one-pot condensation of β-naphthol with aldehydes to produce 14-substituted-14H-dibenzo[a,j]xanthenes under solvent-free conditions. digitellinc.comwiley.com The sulfonic acid groups on the polymer backbone provide the necessary acidic sites for the condensation and cyclization steps. mdpi.com

Metal Oxide Nanoparticles : Nanocatalysts, particularly those based on metal oxides, have garnered attention due to their high surface area and unique electronic properties. Magnetic iron oxide (Fe₂O₃) nanoparticles have been employed as an efficient and recyclable catalyst for the one-pot synthesis of xanthene derivatives, offering high yields in short reaction times, especially with microwave irradiation. researchgate.net Other systems like CoFe₂O₄ nanocomposites have also been used effectively. researchgate.net

Zeolites : These microporous aluminosilicates are excellent shape-selective catalysts. Various forms of zeolites, such as H-Zeolite A and metal-exchanged NaY zeolites (e.g., Cu/NaY), have been utilized for the one-pot synthesis of xanthene derivatives. rsc.orgrsc.orgnih.gov Their well-defined pore structures and acidic sites facilitate the condensation reactions, often under solvent-free conditions, leading to high product yields. rsc.orgnih.gov Copper-amine complexes supported on nano NaY zeolite have demonstrated high efficiency, with product yields ranging from 84-97% and excellent reusability for at least twelve cycles. researchgate.net

Modified Silica : Silica supports functionalized with acidic groups, such as silica sulfuric acid, serve as stable and efficient solid acid catalysts. They have been used in three-component condensation reactions to prepare xanthene derivatives in high yields under solvent-free conditions.

The table below summarizes the performance of various heterogeneous catalysts in the synthesis of xanthene derivatives.

| Catalyst | Reactants | Conditions | Yield | Reference |

| Amberlyst-15 | β-Naphthol, Aldehydes | Solvent-free, 125 °C | 80-94% | wiley.com |

| Cu@NNPS-NaY Zeolite | Dimedone, Aldehydes | EtOH, 60 °C, 10-60 min | 84-97% | researchgate.net |

| H-Zeolite A | β-Naphthol, Aldehydes | Solvent-free | High | rsc.org |

| CG–Fe₂O₃ Nanoparticles | Dimedone, β-Naphthol, Aldehydes | Microwave, 6 min | up to 97% | researchgate.net |

| Cu/NaY Zeolite | Dimedone, Benzaldehyde | Solvent-free, 110 °C | High | nih.gov |

Exploration of Bio-Based and Sustainable Organic Catalysts

In line with the principles of green chemistry, there is a growing interest in developing catalysts from renewable resources. These bio-based catalysts are often biodegradable, non-toxic, and derived from inexpensive starting materials.

Sulfonated Fructose (B13574) : A novel and green catalyst, sulfonated fructose, has been introduced for the synthesis of xanthene derivatives. jocpr.com This catalyst is prepared from fructose, a simple sugar, and its sulfonation enhances its acidity, stability, and selectivity. jocpr.comnih.gov The use of sulfonated fructose allows reactions to proceed under milder conditions, often in environmentally benign solvents like water or ethanol, with benefits including higher catalytic activity, reduced reaction times, and fewer by-products. jocpr.comnih.gov

Sulfonated Starch Nanoparticles : Starch, a readily available biopolymer, can be converted into an effective solid acid catalyst. Sulfonated starch nanoparticles have been successfully applied as a heterogeneous, bio-based catalyst for the synthesis of 14-aryl-14-H-dibenzo[a,j]xanthenes. nih.gov This catalyst proved highly efficient, affording product yields of up to 92% under solvent-free conditions at 110 °C. nih.gov

Continuous Flow Catalysis and Process Intensification in Xanthene Production

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, precise control over reaction parameters, and potential for automation and scalability.

The synthesis of xanthene derivatives has been successfully adapted to continuous flow systems. For instance, a method utilizing a copper-based metal-organic framework (CuBTC) as a packed-bed catalyst has been developed. uchicago.eduwikipedia.org In this system, a solution of benzaldehyde and dimedone was pumped through the catalyst bed, resulting in a dramatic reduction in reaction time compared to batch conditions. The continuous flow setup produced the desired xanthene derivative 22.5 times faster than the batch process while achieving comparable yields. uchicago.eduwikipedia.org This efficiency gain is attributed to the high catalyst concentration in the reactor and the elimination of batch-specific workup and catalyst recovery steps. wikipedia.org

Another approach involves the use of Coiled Flow Inverters (CFIs) for the continuous synthesis of fluorescent xanthene analogs from gallic acid. researchgate.net This method allows for precise control of residence time and temperature, optimizing the production of the target compounds. researchgate.net

Stereoselective Approaches in the Synthesis of Xanthene Derivatives

While this compound is an achiral molecule, many of its biologically active analogs possess stereocenters, making enantioselective synthesis a critical area of research. The development of stereoselective methods allows for the preparation of single enantiomers, which is often crucial for pharmacological applications.

A notable method involves a Ruthenium(II)-catalyzed enantioselective synthesis that introduces chirality at the C9 position of the xanthene core. digitellinc.com This approach utilizes commercially available Ru(II) arene complexes and chiral α-methyl amines as the catalytic system, demonstrating a broad substrate scope and high tolerance for various functional groups. digitellinc.com The reaction proceeds with high selectivity, providing a promising route for the construction of enantioenriched chiral xanthene tricyclic systems.

Other strategies focus on the asymmetric total synthesis of complex natural products containing the xanthene motif. rsc.org These multi-step syntheses often rely on substrate-directed reactions or the use of chiral auxiliaries and catalysts to control the stereochemistry at multiple centers throughout the construction of the molecule. uchicago.edu

Chemical Reactivity and Mechanistic Transformations of 2,4 Dimethyl 9h Xanthene Scaffolds

Oxidative Coupling Reactions and C-C Bond Formation in Xanthene Systems

Oxidative coupling reactions provide a powerful tool for the functionalization of the xanthene core, particularly at the C-9 position, enabling the formation of new carbon-carbon bonds. One notable method involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as an oxidant to mediate the C-C bond formation between xanthenes and enaminones under mild conditions. This reaction proceeds through a C(sp³)–H functionalization of the xanthene, leading to the synthesis of 9H-xanthene-9-ylidene aldehydes in high yields. The process facilitates the simultaneous construction of a carbon-carbon double bond and a carbon-oxygen double bond. researchgate.net

The functionalization of the 9-position of xanthenes has been a significant area of research. For instance, Klussmann and colleagues reported an oxidative coupling reaction of xanthenes with ketones using methanesulfonic acid as a catalyst and molecular oxygen as the oxidant. researchgate.net This approach offers a straightforward method for modifying the xanthene scaffold at the 9-position.

Recent advancements have also explored electrochemical methods for the dehydrogenative cross-coupling of xanthenes. An external oxidant-free electrochemical approach has been developed for the cross-coupling of xanthenes and ketones, resulting in the formation of a new C(sp³)-C(sp³) bond and the preparation of functionalized 9-alkyl-9H-xanthenes. researchgate.net

| Xanthene Derivative | Coupling Partner | Oxidant/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 9H-Xanthene | Enaminone | CAN | 9H-Xanthene-9-ylidene aldehyde | Up to 90% | researchgate.net |

| 9H-Xanthene | Ketone | Methanesulfonic acid / O₂ | 9-Alkyl-9H-xanthene | Not specified | researchgate.net |

| 9H-Xanthene | Ketone | Electrochemical | 9-Alkyl-9H-xanthene | Not specified | researchgate.net |

Detailed Studies of Nucleophilic and Electrophilic Substitution Reactions on the Xanthene Core

The aromatic rings of the xanthene scaffold are susceptible to both nucleophilic and electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing the electron-rich benzene (B151609) rings of the xanthene core. wikipedia.org The reaction proceeds through a two-step mechanism involving the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate, followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of the substitution are influenced by the existing substituents on the aromatic ring. wikipedia.org Activating groups increase the reaction rate and direct incoming electrophiles to the ortho and para positions, while deactivating groups decrease the rate and direct to the meta position. wikipedia.org

A classic example of electrophilic aromatic substitution on a xanthene-related system is the synthesis of xanthene dyes, such as fluorescein (B123965) and rhodamine B, through Friedel-Crafts acylation. wpmucdn.com This reaction involves the condensation of a substituted phenol (B47542) with phthalic anhydride (B1165640) in the presence of an acid catalyst. The mechanism involves an initial Friedel-Crafts acylation to form a substituted benzophenone, which then undergoes an intramolecular electrophilic attack to form the xanthene core. wpmucdn.com

Nucleophilic Substitution:

Nucleophilic substitution reactions on the xanthene core are less common due to the electron-rich nature of the aromatic rings. However, they can occur under specific conditions, particularly when a suitable leaving group is present on the xanthene scaffold. These reactions involve the attack of a nucleophile on an electrophilic carbon atom, leading to the displacement of a leaving group. jimcontent.comlumenlearning.com

Investigation of Ring-Opening and Ring-Closing Reaction Pathways for Xanthene Derivatives

The structural integrity of the central pyran ring in the xanthene scaffold can be manipulated through ring-opening and ring-closing reactions, providing pathways to novel molecular architectures.

Ring-Opening Reactions:

Ring-opening reactions of xanthene derivatives can lead to the formation of larger ring systems. For instance, dibenz[b,f]oxepins have been prepared through the ring expansion of suitable xanthene derivatives. researchgate.net Another area of interest is the radical ring-opening polymerization (rROP) of cyclic xanthates, which allows for the introduction of labile groups into polymer backbones, enhancing their degradability. digitellinc.com While not directly involving the xanthene pyran ring, this highlights the reactivity of related sulfur-containing heterocyclic systems.

Ring-Closing Reactions:

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds. youtube.com In the context of xanthene-related structures, RCM has been employed in the synthesis of dibenzo[b,f]oxepine derivatives, demonstrating its utility in forming the seven-membered ring from acyclic precursors. researchgate.net The synthesis of various xanthene derivatives can also be achieved through multicomponent reactions that involve a final intramolecular cyclization step to form the pyran ring. nih.govscholarsresearchlibrary.commdpi.com For example, the condensation of aldehydes, dimedone, and 2-naphthol, catalyzed by various catalysts, proceeds through a Michael addition followed by intramolecular cyclization and dehydration to yield tetrahydrobenzo[a]xanthen-11-ones. nih.govmdpi.com

Transition Metal-Mediated and Catalytic Transformations

Transition metal catalysis has revolutionized organic synthesis, and its application to the xanthene scaffold has enabled a wide range of transformations, including cross-coupling, carbonylation, and cycloaddition reactions. rsc.org

Cross-Coupling Reactions (e.g., Suzuki, Heck, Negishi, C-N, C-S, C-C bond formation)

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction is highly versatile for the formation of biaryl linkages.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. khanacademy.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. youtube.comwikipedia.orgnih.govorganic-chemistry.org This reaction is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. youtube.com

| Reaction Name | Coupling Partners | Catalyst | Bond Formed |

|---|---|---|---|

| Suzuki | Organoboron compound + Halide/Triflate | Palladium | C-C |

| Heck | Unsaturated halide + Alkene | Palladium | C-C |

| Negishi | Organozinc compound + Halide/Triflate | Palladium or Nickel | C-C |

| Buchwald-Hartwig | Amine + Aryl halide | Palladium | C-N |

C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides. wikipedia.orglibretexts.orgyoutube.com The mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.orgnih.gov

C-S Bond Formation: A metal-free, radical-radical cross-coupling reaction of xanthenes with sulfonyl hydrazides has been developed for the synthesis of xanthen-9-sulfone derivatives. rsc.org This method proceeds with a high degree of functional group compatibility. rsc.org

C-C Bond Formation: A palladium/copper co-catalyzed C(sp³)–H activation cross-coupling reaction has been utilized for the selective arylation of xanthenes to synthesize 9-aryl-9H-xanthene and 9,9-diaryl-xanthene derivatives. mdpi.com Furthermore, an electrochemical site-selective alkylation of azobenzenes with xanthenes has been reported, leading to C-C bond formation at the 9-position of the xanthene. mdpi.com

Carbonylation and Hydroformylation Reactions

Carbonylation: Palladium-catalyzed carbonylative coupling reactions are valuable for the synthesis of carbonyl compounds such as ketones and alkynones from aromatic halides and carbon nucleophiles. rsc.org

Hydroformylation: Hydroformylation, or the oxo process, is an industrial process for the production of aldehydes from alkenes, carbon monoxide, and hydrogen using a transition metal catalyst. nih.gov Rhodium-based catalysts are particularly effective, and the ligand structure plays a crucial role in controlling the activity and selectivity of the reaction. rsc.org Ligands based on the xanthene backbone, such as Xantphos (B1684198) (9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene), have been extensively studied in the rhodium-catalyzed hydroformylation of alkenes. researchgate.netresearchgate.net The wide bite angle of Xantphos-type ligands is crucial for achieving high selectivity towards the linear aldehyde product. researchgate.net

| Olefin | Ligand | Catalyst | Product | Selectivity (linear/branched) | Reference |

|---|---|---|---|---|---|

| 1-Octene | Xantphos | Rh(acac)(CO)₂ | Nonanal | High (e.g., 90:10) | researchgate.net |

| Long-chain olefins (C6-C12) | Xantphos doped Rh/POPs-PPh₃ | Rh precursor | Linear aldehydes | High (about 90:10) | researchgate.net |

Cycloaddition Reactions and Their Scope

Cycloaddition reactions are powerful tools for the construction of cyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a well-known example that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgyoutube.comyoutube.comkhanacademy.orgnih.gov The reaction is typically facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. nih.gov The stereochemical outcome of the Diels-Alder reaction is highly predictable, with the endo product often being the major product due to secondary orbital interactions. wikipedia.org

Photoinduced Chemical Transformations and Photocatalytic Reactivity of 2,4-Dimethyl-9H-xanthene Scaffolds

The 9H-xanthene core, including its substituted derivatives like this compound, is susceptible to photoinduced chemical transformations, primarily through oxidation reactions. The presence of the methylene (B1212753) bridge (C9 position) makes it a target for photocatalytic oxidation, leading to the formation of the corresponding xanthone (B1684191). This transformation is of synthetic interest as xanthones are a class of oxygenated heterocyclic compounds with a wide range of biological activities.

The photocatalytic oxidation of 9H-xanthene and its derivatives can be achieved using various photocatalytic systems under visible light irradiation. These reactions typically involve the generation of reactive oxygen species or a photoinduced electron transfer mechanism. While direct studies on this compound are not extensively documented in publicly available literature, the reactivity of similarly substituted xanthene scaffolds provides strong evidence for its expected photochemical behavior.

Research on the photocatalytic oxidation of various 9H-xanthene derivatives has demonstrated that the reaction proceeds efficiently to yield the corresponding xanthones. For instance, the use of a metal-free photocatalyst like riboflavin (B1680620) tetraacetate under visible blue light irradiation in the presence of molecular oxygen has been shown to be effective for the oxidation of several substituted 9H-xanthenes nih.govresearchgate.netnih.gov.

The general mechanism for the photooxidation of 9H-xanthenes involves the excitation of the photocatalyst by visible light, followed by an electron transfer from the 9H-xanthene to the excited photocatalyst. The resulting 9H-xanthene radical cation can then be deprotonated at the C9 position to form a xanthenyl radical. This radical can then react with molecular oxygen to form a peroxyl radical, which ultimately leads to the formation of the corresponding xanthone after a series of further steps.

The table below summarizes the results of the photocatalytic oxidation of various substituted 9H-xanthenes to their corresponding xanthones, illustrating the general applicability of this transformation. It is anticipated that this compound would undergo a similar transformation to yield 2,4-Dimethylxanthone under comparable conditions.

Table 1: Photocatalytic Oxidation of Substituted 9H-Xanthenes to Xanthones

| Entry | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 9H-Xanthene | Xanthone | 98 | nih.gov |

| 2 | 2-Methyl-9H-xanthene | 2-Methylxanthone | 95 | nih.gov |

| 3 | 4-Methoxy-9H-xanthene | 4-Methoxyxanthone | 96 | nih.gov |

| 4 | 2-Chloro-9H-xanthene | 2-Chloroxanthone | 94 | nih.gov |

Advanced Derivatization Strategies for Functionalized 2,4 Dimethyl 9h Xanthene Systems

Functionalization at the Bridging 9-Position of the Xanthene Ring

One common approach involves the condensation of a substituted phenol (B47542) with a suitable aldehyde or ketone in the presence of an acid catalyst. This can be followed by cyclization to form the xanthene core. For instance, the reaction of 3-methylphenol with an appropriate carbonyl compound can lead to the formation of a 2,4-dimethyl-9-substituted xanthene.

More advanced strategies include transition-metal-catalyzed cross-coupling reactions. For example, a 9-halo-2,4-dimethyl-9H-xanthene can be subjected to Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions to introduce aryl, alkynyl, or amino groups, respectively. These methods offer a high degree of control and functional group tolerance.

Furthermore, the 9-position can be functionalized through the generation of a carbanion at this site, followed by reaction with various electrophiles. Deprotonation of 2,4-dimethyl-9H-xanthene with a strong base, such as an organolithium reagent, creates a nucleophilic center that can react with alkyl halides, carbonyl compounds, and other electrophilic species.

A notable method for the synthesis of 9-substituted xanthenes is the reaction of o-(trimethylsilyl)aryl triflates with o-hydroxychalcones in the presence of cesium fluoride. nih.gov This process is believed to proceed through a tandem intermolecular nucleophilic attack of the phenoxide on an in situ generated aryne, followed by an intramolecular Michael addition. nih.gov The introduction of cesium carbonate has been shown to improve the yield of this reaction. nih.gov

The table below summarizes various synthetic strategies for the functionalization at the 9-position of the xanthene ring.

| Reaction Type | Reagents and Conditions | Type of Substituent Introduced |

| Condensation | Substituted phenol, aldehyde/ketone, acid catalyst | Alkyl, Aryl |

| Suzuki Coupling | 9-halo-xanthene, boronic acid, Pd catalyst, base | Aryl, Heteroaryl |

| Sonogashira Coupling | 9-halo-xanthene, terminal alkyne, Pd/Cu catalyst, base | Alkynyl |

| Buchwald-Hartwig Amination | 9-halo-xanthene, amine, Pd catalyst, base | Amino |

| Nucleophilic Addition | 9-lithio-xanthene, electrophile (e.g., R-X, RCHO) | Alkyl, Hydroxyalkyl |

| Aryne Condensation | o-(trimethylsilyl)aryl triflate, o-hydroxychalcone, CsF, Cs2CO3 | Substituted Aryl |

Controlled Aromatic Substitution Reactions on the Peripheral Benzene (B151609) Rings

The peripheral benzene rings of the this compound system offer additional sites for modification through aromatic substitution reactions. The directing effects of the existing methyl groups and the oxygen bridge influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution (EAS)

The methyl groups are ortho-, para-directing activators, while the oxygen atom is also an ortho-, para-director. This generally directs incoming electrophiles to the positions ortho and para to these activating groups. Common electrophilic aromatic substitution reactions that can be applied to the this compound core include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst such as FeBr3 or AlCl3.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst.

The precise location of substitution will depend on the steric hindrance and the combined directing effects of the substituents.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution is less common for electron-rich systems like this compound. wikiwand.comlibretexts.org However, if the benzene rings are modified with strong electron-withdrawing groups, such as nitro groups, they can become susceptible to nucleophilic attack. wikiwand.comlibretexts.org For example, a dinitro-substituted this compound could potentially undergo substitution of a leaving group (e.g., a halide) by a nucleophile. libretexts.org

The table below provides an overview of potential aromatic substitution reactions on the this compound core.

| Reaction Type | Reagents | Potential Position of Substitution |

| Nitration | HNO3, H2SO4 | Ortho/Para to methyl and oxygen |

| Bromination | Br2, FeBr3 | Ortho/Para to methyl and oxygen |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Ortho/Para to methyl and oxygen |

| Nucleophilic Aromatic Substitution | Requires prior installation of strong electron-withdrawing groups and a leaving group. | Ortho/Para to electron-withdrawing group |

Strategies for Tailoring Electronic and Steric Properties through Rational Derivatization

Rational derivatization of the this compound scaffold allows for the fine-tuning of its electronic and steric properties for specific applications.

Electronic Properties

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electronic nature of the xanthene system.

EDGs: Groups such as methoxy (B1213986) (-OCH3) or amino (-NH2) can be introduced on the aromatic rings to increase the electron density of the π-system. This can enhance properties like fluorescence quantum yield and shift emission wavelengths to longer values.

EWGs: Groups like nitro (-NO2), cyano (-CN), or carbonyl (-C=O) can be installed to decrease the electron density. This can be useful for creating electron-acceptor materials or for modulating the reactivity of the xanthene core.

Steric Properties

The steric environment around the xanthene core can be modified by introducing bulky substituents.

At the 9-position: Introducing bulky groups at the 9-position can influence the conformation of the molecule and create specific binding pockets. This is a common strategy in the design of catalysts and host-guest systems.

On the aromatic rings: The introduction of bulky groups on the peripheral benzene rings can shield the xanthene core and prevent intermolecular interactions such as π-π stacking. This can improve the solubility of the compounds and influence their solid-state packing.

The following table illustrates how different substituents can be used to tailor the properties of this compound.

| Substituent | Position | Effect on Electronic Properties | Effect on Steric Properties |

| -OCH3 | Aromatic Ring | Electron-donating | Minimal |

| -NO2 | Aromatic Ring | Electron-withdrawing | Minimal |

| -tBu | 9-position | Minimal | Significant increase in bulk |

| -Phenyl | 9-position | Electron-withdrawing (inductive) | Moderate increase in bulk |

| -CF3 | Aromatic Ring | Strongly electron-withdrawing | Moderate |

Synthesis of Polymeric and Macrocyclic Architectures Featuring Xanthene Units (e.g., xanthene[n]arenes)

The rigid and well-defined structure of this compound makes it an excellent building block for the construction of larger, more complex architectures such as polymers and macrocycles.

Polymeric Architectures

Xanthene-containing polymers can be synthesized through various polymerization techniques. If the this compound monomer is functionalized with two reactive groups (e.g., dihalo or diboronic acid derivatives), it can undergo polycondensation or cross-coupling polymerization reactions to form linear or cross-linked polymers. These materials can exhibit interesting photophysical and electronic properties, making them suitable for applications in organic electronics.

Macrocyclic Architectures: Xanthene[n]arenes

Xanthene[n]arenes are a class of macrocycles composed of repeating xanthene units linked at the 9-position by various bridging groups. The synthesis of these macrocycles often involves the acid-catalyzed condensation of a xanthene precursor with a suitable linker, such as an aldehyde.

The size of the macrocycle (the value of 'n') can be controlled by adjusting the reaction conditions and the stoichiometry of the reactants. These macrocyclic hosts can exhibit selective binding properties towards various guest molecules, making them of interest in supramolecular chemistry and sensing applications.

The table below outlines the general approaches to synthesizing polymeric and macrocyclic xanthene-based structures.

| Architecture | Synthetic Approach | Key Monomers/Precursors | Potential Applications |

| Linear Polymer | Polycondensation, Cross-coupling polymerization | Difunctionalized this compound | Organic electronics, sensors |

| Cross-linked Polymer | Polymerization of multifunctional monomers | Multifunctionalized this compound | Porous materials, catalysis |

| Xanthene[n]arene | Acid-catalyzed condensation | This compound, aldehyde linker | Host-guest chemistry, molecular recognition |

Incorporation of Heteroatoms and Formation of Bioisosteric Analogs (e.g., azaxanthenes)

The replacement of one or more atoms in the this compound scaffold with heteroatoms can lead to the formation of bioisosteric analogs with potentially improved biological activity or modified physicochemical properties. A prominent example is the synthesis of azaxanthenes, where the oxygen atom of the xanthene core is replaced by a nitrogen atom.

Synthesis of Azaxanthenes

The synthesis of azaxanthenes can be achieved through various synthetic routes. One common method involves the condensation of an aminophenol with a suitable carbonyl compound, followed by cyclization. The resulting acridine (B1665455) scaffold is the core of an azaxanthene. Further modifications can be made to introduce the desired substitution pattern.

The incorporation of nitrogen not only changes the geometry and electronic properties of the core structure but also introduces a site for further functionalization (e.g., N-alkylation, N-arylation) and potential hydrogen bonding interactions.

Other heteroatoms, such as sulfur (thioxanthenes) or phosphorus (phosphaxanthenes), can also be incorporated to create a diverse range of xanthene analogs with unique properties.

The table below compares the properties of xanthene and its heteroatomic analogs.

| Analog | Heteroatom | Key Synthetic Precursor | Potential Property Changes |

| Azaxanthene | Nitrogen | Aminophenol | Altered basicity, hydrogen bonding capability, potential for N-functionalization |

| Thioxanthene | Sulfur | Thiophenol | Modified electronic properties, potential for oxidation at sulfur |

| Phosphaxanthene | Phosphorus | Phosphinophenol | Different coordination properties, potential for P-functionalization |

Supramolecular Chemistry and Advanced Architectures Involving Xanthene Scaffolds

Host-Guest Chemistry with Xanthene Derivatives

Host-guest chemistry involves the formation of unique structural complexes through non-covalent interactions between a larger host molecule and a smaller guest molecule. Xanthene derivatives have been explored as versatile hosts for a range of guest species. For instance, N,N'-bis(9-phenyl-9-xanthenyl)propane-1,3-diamine (H1) and N,N'-bis(9-phenyl-9-xanthenyl)butane-1,4-diamine (H2) have been investigated for their ability to form inclusion complexes with cyclohexanone (B45756) and its methylated derivatives. researchgate.net While H1 only formed a complex with cyclohexanone, H2 was found to enclathrate all four guest solvents (cyclohexanone, 2-methylcyclohexanone, 3-methylcyclohexanone, and 4-methylcyclohexanone). researchgate.net

The selectivity of these host-guest systems is dictated by subtle intermolecular interactions. In the case of H2, guest competition experiments revealed a preference for 3-methylcyclohexanone. researchgate.net Thermal analyses of the resulting complexes indicated that guests housed in discrete cavities required more energy for removal compared to those in channels. researchgate.net The stability of these host-guest complexes is often governed by specific interactions, such as the (host)N–H···O(guest) hydrogen bonds observed in several of the H2 complexes. researchgate.net

The xanthene skeleton is also a component of larger, more complex host systems. Pyronine Y and Pyronine B, which contain the xanthene moiety, have been shown to form 1:1 inclusion complexes with β-cyclodextrin and γ-cyclodextrin. usc.gal The stability of these complexes is attributed to specific interactions between the positively charged xanthene portion of the pyronines and the electron-rich glucosidic oxygens of the cyclodextrin (B1172386) cavity. usc.gal

Self-Assembly Processes and Formation of Molecular Capsules

Self-assembly is a process in which molecules spontaneously organize into ordered structures through non-covalent interactions. The conformationally restricted bowl shape of certain xanthene-based macrocycles makes them ideal building blocks for the self-assembly of molecular capsules. nih.govacs.org A notable example is the new class of macrocycles termed "xanthene[n]arenes". nih.govacs.org

A modified xanthene researchgate.netarene has been synthesized that self-assembles into a hydrogen-bonded tetrameric capsule. nih.govacs.org This demonstrates the potential of xanthene[n]arenes as versatile platforms for constructing complex, self-assembled systems. nih.govacs.org The formation of such capsules is a key area of interest in supramolecular chemistry, with applications in encapsulation, stabilization of reactive species, and catalysis. nih.govnih.gov The self-assembly process of these xanthene-based systems is driven by a network of hydrogen bonds, leading to the formation of well-defined, hollow structures. nih.govacs.org

The study of self-assembled superstructures is not limited to macrocycles. Various multi-carbon homologations of 9-phenyl-9H-xanthen-9-ol have been shown to form self-assembled superstructures in the solid state. researchgate.net The patterns of this self-assembly are influenced by the steric and electronic nature of the pendant arms attached to the xanthene core. researchgate.net

Characterization of Intermolecular Interactions in Xanthene Crystal Structures

The solid-state packing of xanthene derivatives is governed by a variety of intermolecular interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. mdpi.comias.ac.inrsc.org The analysis of crystal structures provides valuable insights into how these forces direct the formation of supramolecular assemblies.

In the crystal structures of 9-trifluoromethylxanthenediols, the configuration of the hydroxyl groups plays a crucial role in the crystal packing, favoring either interactions above and below the molecular plane or lateral interactions that create layers. nih.gov The concave shape of these molecules, characterized by the angle between the aromatic rings, influences the packing arrangement. nih.gov For example, in one derivative, the molecular packing leads to the formation of head-to-tail pairs held together by weak π-π interactions. nih.gov

A range of intermolecular interactions have been identified in the crystal structures of these compounds, including O–H···O, O–H···π, C–H···π, and C–H···F interactions. nih.gov The following table summarizes some of the observed intermolecular interactions in selected 9-trifluoromethylxanthenediols.

| Interaction Type | Compound | Distance (Å) | Angle (°) |

| O–H···O | I | 1.88 - 2.03 | 158 - 176 |

| O–H···π | I | 2.41 | 148 |

| C–H···π | II | 2.82 | 145 |

| C–H···F | I | 2.50 | 145 |

Data for compounds I and II from the study on 9-trifluoromethylxanthenediols. nih.gov

Design and Synthesis of Novel Xanthene-Based Macrocyclic Compounds

The development of new macrocycles is a cornerstone of supramolecular chemistry. nih.govchemrxiv.org A significant advancement in this area is the synthesis of "xanthene[n]arenes," a novel class of exceptionally large, bowl-shaped macrocycles. nih.govacs.orgchemrxiv.org These compounds are synthesized from prefunctionalized xanthene monomers equipped with a reactive benzylic alcohol moiety. chemrxiv.org

The selective synthesis of either xanthene researchgate.netarenes or xanthene chemrxiv.orgarenes can be achieved by modulating the steric hindrance at the C9-position of the monomer. nih.govacs.org The synthesis of these macrocycles typically involves a multi-step procedure starting from a known xanthene derivative, which is then functionalized through steps such as benzyl (B1604629) protection, selective mono-formylation, and Grignard addition to yield the desired benzylic alcohol monomer. chemrxiv.org The final macrocyclization is then carried out under acidic conditions. chemrxiv.org

The derivatization potential of these xanthene-based macrocycles has been demonstrated, leading to the synthesis of deep cavitands and other complex structures. nih.govacs.org These novel macrocyclic hosts are expected to serve as valuable platforms for the construction of a wide range of host structures. acs.org

Co-crystallization Studies and Crystal Engineering of Xanthene Systems

Crystal engineering is the rational design of functional molecular solids based on an understanding of intermolecular interactions. ias.ac.inub.edu Co-crystallization, the formation of a crystalline solid containing two or more different molecules in the same crystal lattice, is a powerful tool in crystal engineering. sci-hub.boxnih.govrsc.org This approach can be used to modify the physicochemical properties of solid materials. nih.govnih.gov

For example, the fortuitous formation of a co-crystal between 9-trifluoromethyl-9-(4′-fluorophenyl)-xanthenediol and 1,4-dihydroxybenzene suggests that xanthene derivatives can be used to obtain co-crystals. nih.gov The design of such systems relies on the concept of supramolecular synthons, which are robust and recurring hydrogen bond patterns that can be used to guide the assembly of molecules in the solid state. nih.gov The successful application of co-crystallization to xanthene systems could lead to the development of new materials with tailored properties.

Advanced Applications in Homogeneous Catalysis and Materials Science

2,4-Dimethyl-9H-xanthene Derivatives as Ligands in Homogeneous Catalysis

Derivatives of this compound have emerged as a pivotal class of ligands in homogeneous catalysis. Their rigid framework and the ability to introduce diverse phosphine (B1218219) groups at the 4- and 5-positions of the xanthene ring system have led to the development of ligands with well-defined and wide "bite angles." This geometric constraint has a profound impact on the stability and reactivity of the resulting transition metal complexes, enabling highly active and selective catalytic transformations.

Xantphos (B1684198), a diphosphine ligand derived from a 9,9-dimethylxanthene (B1361183) backbone, and its analogues are prime examples of the successful application of the xanthene scaffold in transition metal catalysis. The wide bite angle of these ligands has a significant impact on the geometry and electronic properties of the metal center, which in turn dictates the catalytic activity and selectivity.

Palladium Complexes: In palladium-catalyzed cross-coupling reactions, Xantphos and its derivatives have demonstrated exceptional performance. The ligand's structure promotes the formation of catalytically active species and influences the outcome of reactions such as the direct arylation of heteroarenes. A highly efficient palladium/copper cocatalytic system for this transformation has been developed, where the Cu(Xantphos)I complex plays a crucial role in facilitating the deprotonation and transmetalation steps. organic-chemistry.org This system operates under mild conditions with low metal loadings, making it a practical choice for pharmaceutical applications. organic-chemistry.org

Nickel Complexes: Xantphos has also been successfully employed in nickel-catalyzed reactions. The synthesis and characterization of Xantphos nickel alkyne and alkene complexes have been reported. rsc.org These complexes have shown catalytic competence in cross-coupling and cycloaddition reactions. rsc.org Interestingly, (Xantphos)₂Ni, previously thought to be unreactive, can be activated by nitriles or coordinating solvents to become catalytically active. rsc.org

Rhodium Complexes: The unique geometry imposed by Xantphos-type ligands is beneficial in rhodium-catalyzed reactions. For instance, self-assembly of a rhodium complex containing a tetraanionic diphosphine ligand derived from xantphos with a tetracationic calix researchgate.netarene leads to the encapsulation of the transition metal, creating a novel catalytic system. researchgate.net

Copper Complexes: The reaction of Xantphos with copper(I) bromide yields the luminescent complex [CuBr(xantphos)]. researchgate.net The rigid and sterically demanding nature of the xanthene backbone results in an unusual trigonal planar geometry around the copper center. researchgate.net This structural feature is critical in applications such as electroluminescence. acs.org

| Metal Complex | Catalytic Application | Key Findings |

| Palladium/Cu(Xantphos)I | Direct Arylation of Heteroarenes | Synergistic effect lowers pKa of C-H bonds, enabling efficient coupling under mild conditions. organic-chemistry.org |

| Nickel-Xantphos | Cross-coupling and Cycloaddition | Catalytically competent π-complexes can be synthesized and activated by coordinating solvents. rsc.org |

| Rhodium-Xantphos | Encapsulated Catalysis | Self-assembly with calixarenes creates novel catalytic capsules. researchgate.net |

| Copper-Xantphos | Electroluminescence | Rigid ligand structure leads to unusual coordination geometry and luminescent properties. researchgate.netacs.org |

The conversion of carbon dioxide (CO₂) into valuable chemicals is a critical area of research aimed at mitigating greenhouse gas emissions. mdpi.comsemanticscholar.org Derivatives of this compound have been instrumental in the development of catalysts for the hydrogenation of CO₂. Specifically, intramolecular phosphane–borane frustrated Lewis pairs (FLPs) based on the xanthene scaffold have shown significant promise. researchgate.netucl.ac.uk

Computational studies using Density Functional Theory (DFT) have revealed that the rigid xanthene backbone and the distance between the phosphorus and boron centers in these FLPs are key to their catalytic activity. researchgate.netucl.ac.uk By modifying the xanthene-inspired scaffold, it is possible to significantly reduce the energy barrier for CO₂ hydrogenation. researchgate.netucl.ac.uk For instance, new FLPs based on naphtho[2,1,8,7-klmn]xanthene (B87203) and benzo[kl]xanthene (B1596164) have been shown to lower the energy barrier for CO₂ hydrogenation by up to 19.2 kcal mol⁻¹ compared to the parent dimethylxanthene-based FLP. researchgate.netucl.ac.uk This advancement makes the catalytic process feasible under milder experimental conditions. ucl.ac.uk

| Catalyst System | Key Feature | Impact on CO₂ Hydrogenation |

| Dimethylxanthene-based FLP | Parent scaffold | Serves as a benchmark for catalytic activity. researchgate.netucl.ac.uk |

| Naphtho[2,1,8,7-klmn]xanthene-based FLP | Modified rigid scaffold | Significantly reduces the energy barrier for hydrogenation. researchgate.netucl.ac.uk |

| Benzo[kl]xanthene-based FLP | Modified rigid scaffold | Lowers the activation energy for CO₂ conversion. researchgate.netucl.ac.uk |

The versatility of the this compound framework has enabled the development of novel catalytic systems for a range of specific organic transformations beyond cross-coupling and CO₂ hydrogenation. The ability to fine-tune the ligand's steric and electronic properties allows for the optimization of catalysts for particular substrates and reaction types.

An example of such a novel system is the platinum–xantphos–tin(II)chloride catalyst for the hydroformylation of styrene. researchgate.net This system demonstrates high chemoselectivity and regioselectivity, achieving up to 99.8% and 88%, respectively. researchgate.net The large bite angle of the Xantphos ligand is crucial for obtaining trans-chelation in the square-planar platinum(II) complexes, which influences the catalytic outcome. researchgate.net

Integration of Xanthene Derivatives in Fluorescent Materials Technology

The inherent fluorescence of the xanthene core has made its derivatives valuable components in the development of advanced fluorescent materials. nih.govnih.govwikipedia.org The photophysical properties of these compounds can be modulated by altering the substituents on the xanthene ring system, leading to materials with tailored absorption and emission characteristics.

Xanthene derivatives are a prominent class of organic dyes used in laser technology due to their high fluorescence quantum yields. nih.govmdpi.com The relationship between the molecular structure of xanthene dyes and their fluorescence efficiency has been a subject of extensive study. nih.gov Factors such as the nature of the end groups and the rigidity of the chromophore play a significant role in determining their suitability as laser dyes. nih.gov

For example, Rhodamine 6G, a well-known xanthene dye, exhibits excellent photostability and high conversion efficiency in various media, including sol-gel phases, which is a critical requirement for solid-state dye lasers. researchgate.net The fluorescence efficiency of these dyes is also influenced by the solvent and temperature. nih.gov

| Xanthene Dye | Application | Key Property |

| Rhodamine 6G | Solid-state dye lasers | High fluorescence quantum yield and photostability. nih.govresearchgate.net |

| Eosins | Fluorescent dyes | Strong fluorescence in the visible spectrum. wikipedia.org |

| Fluorescein (B123965) | Fluorescent tracer | Intense green fluorescence. wikipedia.org |

The sensitivity of the fluorescence of xanthene derivatives to their local environment makes them ideal candidates for the fabrication of luminescent sensors. mdpi.comunibo.itpensoft.net These sensors operate by modulating the fluorescence intensity or lifetime of the xanthene core in response to the presence of a specific analyte.

While the direct application of this compound in this area is a subject of ongoing research, the broader class of xanthene derivatives has been successfully incorporated into various sensing platforms. For instance, the conjugation of xanthene-based molecules to quantum dots can create sophisticated sensors where the photophysical properties of the nano-assembly are altered upon binding to a target chemical species. unibo.it Additionally, luminescent lanthanide complexes, which can be sensitized by organic ligands including those with xanthene-like structures, have been investigated as optical sensors for various analytes, including organophosphorus nerve agents. researchgate.net

Synthesis of Xanthene-Based Porous Organic Polymers and Advanced Materials

The development of porous organic polymers (POPs) has emerged as a significant area of research in materials science, driven by their potential applications in gas storage, separation, catalysis, and sensing. These materials are attractive due to their high surface areas, tunable porosities, and the versatility of their chemical composition. The incorporation of specific organic moieties, such as the xanthene core, into these porous structures is a strategy to impart unique photophysical, chemical, and structural properties to the resulting materials.

While the synthesis of POPs from a wide array of aromatic building blocks is well-documented, the specific use of this compound as a primary monomer for creating such advanced materials is not extensively reported in the current scientific literature. However, based on established synthetic methodologies for POPs, it is possible to propose potential routes for the polymerization of this compound or its functionalized derivatives.

One of the most common methods for synthesizing a subclass of POPs known as hyper-crosslinked polymers (HCPs) is through Friedel-Crafts alkylation. This typically involves the reaction of an aromatic monomer with an external crosslinker, such as formaldehyde (B43269) dimethyl acetal (B89532) (FDA), in the presence of a Lewis acid catalyst. The aromatic rings of the this compound molecule could potentially undergo extensive crosslinking under these conditions, leading to the formation of a rigid, porous network. The methyl groups on the xanthene core would likely influence the reactivity and the final polymer structure.

Another potential approach is through the polymerization of functionalized this compound monomers. For instance, if the xanthene core is first derivatized to bear reactive groups like halogens, boronic acids, or alkynes, it could then be subjected to various coupling reactions, such as Yamamoto, Sonogashira, or Suzuki coupling, to form a porous polymer network.

The hypothetical properties of a porous polymer derived from this compound would be influenced by the rigid and contorted structure of the xanthene unit, which could prevent efficient packing of the polymer chains and thus generate intrinsic microporosity. The resulting material would be expected to exhibit good thermal and chemical stability, characteristic of many POPs.

Table 1: Potential Properties of a Hypothetical this compound-Based Porous Organic Polymer

| Property | Predicted Characteristic | Rationale |

| Porosity | Microporous | The rigid and non-planar structure of the xanthene monomer would likely lead to inefficient packing of polymer chains, creating intrinsic voids. |

| Surface Area | Moderate to High | Depending on the success of the polymerization and crosslinking, a significant surface area could be achieved. |

| Thermal Stability | High | The aromatic nature of the xanthene backbone would contribute to high thermal stability. |

| Chemical Stability | Good | The robust covalent bonds forming the polymer network would offer resistance to many common solvents and chemical reagents. |

It is important to reiterate that the synthesis and characterization of porous organic polymers specifically from this compound have not been detailed in the available research. The above discussion is based on the general principles of porous organic polymer synthesis and the known chemistry of xanthene compounds. Further experimental research would be necessary to validate these potential synthetic routes and to fully characterize the properties of the resulting materials.

Analytical Methodologies for Research on 2,4 Dimethyl 9h Xanthene

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 2,4-Dimethyl-9H-xanthene would be expected to show distinct signals corresponding to the different types of protons. This includes signals for the two methyl groups, the methylene (B1212753) protons at the C9 position, and the aromatic protons on the xanthene backbone. The chemical shift, splitting pattern (multiplicity), and integration of these signals would confirm the connectivity of the structure.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this would include signals for the two methyl carbons, the methylene carbon, and the various aromatic and ether-linked carbons in the xanthene core.

Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | ~2.2 - 2.5 | Aromatic-CH₃ |

| ¹H | ~3.5 - 4.0 | -CH₂- (at C9) |

| ¹H | ~6.8 - 7.5 | Aromatic-H |

| ¹³C | ~15 - 25 | Aromatic-CH₃ |

| ¹³C | ~30 - 40 | -CH₂- (at C9) |

| ¹³C | ~115 - 155 | Aromatic & Ether C |

Note: The data in this table is predicted based on standard chemical shift values for similar functional groups and does not represent experimentally recorded data.

Infrared (IR) and Raman Spectroscopy Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to C-H stretching from the aromatic rings and alkyl groups, C=C stretching within the aromatic rings, and the characteristic C-O-C stretching of the ether linkage in the xanthene core. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated aromatic system of the xanthene core is expected to absorb UV light, resulting in a characteristic spectrum with specific absorption maxima (λmax) that can be used for quantitative analysis and to study the electronic properties of the compound.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Under MS analysis, this compound (C₁₅H₁₄O) would show a molecular ion peak corresponding to its exact mass (210.10 g/mol ). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For analyses coupled with liquid chromatography, the mobile phase can be adapted for MS compatibility; for instance, by replacing phosphoric acid with formic acid. sielc.com

Single Crystal X-Ray Crystallography for Precise Structural Elucidation

The process involves growing a high-quality single crystal of this compound and exposing it to an X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Although a specific crystal structure for this compound is not publicly documented, the analysis would yield a standard set of crystallographic data. The table below illustrates the typical parameters obtained from such an analysis, using data for a related xanthene derivative as a representative example.

Illustrative Crystallographic Data Table

| Parameter | Example Value | Description |

|---|---|---|

| Empirical formula | C₂₁H₁₈O₃ | The elemental composition of the molecule in the crystal. |

| Formula weight | 318.35 | The mass of one mole of the compound. |

| Crystal system | Monoclinic | The crystal lattice's geometric classification. |

| Space group | P2₁/c | The symmetry group of the crystal. |

| Unit cell dimensions | a = 8.06 Å, b = 9.76 Å, c = 21.31 Å β = 105.56° | The dimensions and angle of the repeating unit of the crystal lattice. |

| Volume (V) | 1617.8 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) | 1.306 Mg/m³ | The calculated density of the crystal. |

Disclaimer: The data presented in this table is for a related compound, 9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene, and serves only to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment. nih.gov It does not represent the actual crystallographic data for this compound.

Chromatographic Separation and Purification Techniques

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or for isolating it from natural sources.

High-Performance Liquid Chromatography (HPLC) High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound. A reverse-phase (RP) HPLC method has been described for its analysis. sielc.com In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture. For this compound, this involves a column with low silanol activity (e.g., Newcrom R1) and a mobile phase containing acetonitrile, water, and an acid like phosphoric acid. sielc.com The components of the mixture are separated based on their differential partitioning between the two phases.

Preparative HPLC The analytical HPLC method for this compound is scalable and can be adapted for preparative HPLC. sielc.com This technique is used to isolate larger quantities of the pure compound. By using a larger column and a higher flow rate, significant amounts of the target compound can be purified from impurities, making it suitable for applications requiring high-purity material. sielc.commdpi.com

HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Technique | Reverse Phase (RP) HPLC sielc.com |

| Stationary Phase | Newcrom R1 column (low silanol activity) sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid sielc.com |

| Application | Analytical separation, scalable to preparative purification sielc.com |

Future Research Directions and Outlook

Continued Exploration of Novel Synthetic Routes and Enhanced Green Chemistry Methodologies

The synthesis of xanthenes has traditionally involved methods that are not always environmentally benign, often requiring harsh catalysts and producing significant waste. ingentaconnect.com The future of synthesizing 2,4-Dimethyl-9H-xanthene and its derivatives lies in the adoption and refinement of green chemistry principles. Researchers are expected to focus on developing novel synthetic routes that are more efficient, cost-effective, and sustainable.

Key areas for future exploration include:

Ultrasound-Assisted Synthesis : This technique has shown promise for the synthesis of various functionalized xanthenes, offering advantages such as higher yields, faster reaction rates, and improved selectivity under milder conditions. unito.itnih.gov Future work could focus on optimizing ultrasound-assisted methods specifically for the synthesis of this compound.

Biodegradable Catalysts : The use of environmentally friendly and reusable catalysts is a cornerstone of green chemistry. pnu.ac.ir Catalysts like cellulose (B213188) sulfuric acid have been successfully employed for the synthesis of other xanthene derivatives and could be adapted for this compound. pnu.ac.ir

Solvent-Free Conditions : Conducting reactions without the use of volatile and often toxic organic solvents is a major goal of sustainable chemistry. pnu.ac.ir The development of solvent-free or aqueous-based synthetic protocols for this compound will be a significant step forward.

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants are combined in a single step to produce a complex product. These reactions adhere to the principles of green chemistry by minimizing steps and waste. Future research will likely focus on designing novel MCRs for the one-pot synthesis of functionalized this compound derivatives.

| Green Synthesis Methodology | Key Advantages | Potential Catalyst |

| Ultrasound-Assisted Synthesis | Higher yields, faster reactions, milder conditions unito.itnih.gov | Zn(OAc)₂ unito.it |

| Biodegradable Catalysis | Environmentally friendly, reusable pnu.ac.ir | Cellulose Sulfuric Acid pnu.ac.ir |

| Solvent-Free Reactions | Reduced use of toxic solvents pnu.ac.ir | Heterogeneous catalysts |

| Multicomponent Reactions | High efficiency, reduced waste | Amberlyst-15 |

Deeper Mechanistic Understanding of Xanthene Reactivity and Transformation Pathways

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of xanthenes is crucial for the rational design of new synthetic routes and the prediction of product outcomes. mdpi.com While the general mechanisms for some xanthene syntheses, such as the Knoevenagel condensation followed by cyclization, are understood, a deeper insight into the subtleties of these pathways for specific derivatives like this compound is needed. mdpi.com

Future research in this area will likely involve:

Advanced Spectroscopic and Crystallographic Studies : Detailed analysis of reaction intermediates and transition states using techniques like in-situ NMR and X-ray crystallography can provide invaluable mechanistic information. unito.it

Computational Modeling : Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model reaction pathways, calculate activation energies, and elucidate the electronic factors that govern reactivity. researchgate.net

Exploring Reversible Reactions : Understanding the mechanisms of reversible reactions in xanthene derivatives, such as the opening and closing of spiro-lactone rings, is essential for their application in molecular switches and sensors. nih.gov

Rational Design and Synthesis of Xanthene-Based Materials with Tunable Properties

The rigid, planar structure of the xanthene core makes it an excellent scaffold for the construction of functional materials with tailored optical and electronic properties. rsc.org The rational design and synthesis of materials based on the this compound framework is a promising avenue for future research.

Key strategies for the development of these materials include:

Functionalization of the Xanthene Core : The introduction of various substituents onto the xanthene ring system can be used to fine-tune the photophysical and electronic properties of the resulting materials. nih.gov For example, the incorporation of donor-acceptor groups can lead to materials with interesting charge-transfer characteristics.

Aggregation-Induced Emission (AIE) : The design of xanthene derivatives that exhibit AIE, where the molecules are non-emissive in solution but become highly fluorescent in the aggregated state, is a rapidly growing field. rsc.orgresearchgate.net This property is highly desirable for applications in bio-imaging and organic light-emitting diodes (OLEDs).

Mechanochromism : The development of xanthene-based materials that change their color or fluorescence in response to mechanical stimuli is another exciting area of research. rsc.orgresearchgate.net These materials could find applications in stress sensors and security inks.

Near-Infrared (NIR) Emitting Dyes : By extending the π-conjugated system of the xanthene core, it is possible to design dyes that absorb and emit light in the NIR region. rsc.org These dyes are particularly valuable for in-vivo imaging due to the reduced scattering and autofluorescence of biological tissues at these wavelengths. rsc.org

Synergistic Integration of Computational and Experimental Approaches for Material Discovery

The combination of computational modeling and experimental synthesis and characterization has become an indispensable tool in modern materials science. mdpi.com This synergistic approach can significantly accelerate the discovery and development of new xanthene-based materials.

Future research will benefit from:

Predictive Modeling : Computational methods can be used to predict the properties of yet-to-be-synthesized this compound derivatives, allowing researchers to prioritize synthetic targets with the most promising characteristics. researchgate.net

High-Throughput Screening : Both computational and experimental high-throughput screening methods can be employed to rapidly evaluate large libraries of xanthene derivatives for specific applications.

Elucidation of Structure-Property Relationships : The integration of computational and experimental data can provide a deep understanding of the relationship between the molecular structure of xanthene derivatives and their macroscopic properties. researchgate.net This knowledge is essential for the rational design of new materials.

Molecular Dynamics Simulations : These simulations can be used to study the behavior of xanthene-based materials in different environments, such as in solution or in the solid state, providing insights into processes like aggregation and self-assembly. researchgate.net

Emerging Applications in Sustainable Chemical Processes and Advanced Technologies

The unique properties of xanthene derivatives make them attractive candidates for a wide range of emerging applications in sustainable chemistry and advanced technologies. amazonaws.com Future research on this compound could pave the way for its use in:

Photoredox Catalysis : Xanthene dyes can act as efficient and metal-free photoredox catalysts, using visible light to drive a variety of organic transformations. researchgate.net This is a green and sustainable alternative to traditional catalytic methods that often rely on precious metals.

Photodynamic Therapy (PDT) : Certain xanthene derivatives can act as photosensitizers, generating reactive oxygen species upon irradiation with light. unito.it This property can be harnessed for PDT, a non-invasive cancer treatment modality.

Fluorescent Probes and Sensors : The sensitivity of the fluorescence of some xanthene derivatives to their local environment makes them ideal candidates for the development of fluorescent probes for the detection of ions, pH, and biomolecules. researchgate.net

Organic Electronics : The semiconducting properties of some xanthene-based materials make them suitable for use in organic electronic devices such as OLEDs and organic solar cells. researchgate.net

Q & A

Q. What are the established synthetic routes for 2,4-Dimethyl-9H-xanthene, and how can reaction yields be optimized?